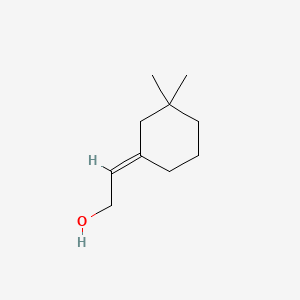
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- is an organic compound with the molecular formula C10H18O. It is a derivative of ethanol where the ethyl group is substituted with a 3,3-dimethylcyclohexylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- typically involves the reaction of 3,3-dimethylcyclohexanone with ethyl magnesium bromide (Grignard reagent) followed by dehydration. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Catalyst: Acidic catalyst such as sulfuric acid for the dehydration step
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form corresponding alcohols.
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexylidene derivatives
Scientific Research Applications
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2Z)-: A stereoisomer with different spatial arrangement.
cis-3,3-dimethyl-δ1-β-cyclohexanethanol: Another stereoisomer with different spatial arrangement.
Grandlure II: A compound with similar structural features
Uniqueness
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- is unique due to its specific stereochemistry and the presence of the 3,3-dimethylcyclohexylidene group, which imparts distinct chemical and physical properties compared to its isomers and related compounds .
Properties
CAS No. |
41370-29-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2E)-2-(3,3-dimethylcyclohexylidene)ethanol |
InChI |
InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,11H,3-4,6-8H2,1-2H3/b9-5+ |
InChI Key |
SHYLMMBHTKLAJS-WEVVVXLNSA-N |
Isomeric SMILES |
CC1(CCC/C(=C\CO)/C1)C |
Canonical SMILES |
CC1(CCCC(=CCO)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)

![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)









![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)
